N-Benzoylcytidine

Nucleoside analog metabolism Kinase substrate specificity UCK1/UCK2

Standard automated RNA synthesis requires N4-protected ribonucleosides to prevent branching and misincorporation. N-Benzoylcytidine offers the optimal balance of coupling efficiency and mild deprotection. - **For RNA synthesis**: Benzoyl protection enables >99% stepwise coupling yields; removed with conc. NH₃ (55°C, 8h). - **For enzymology**: Substrate for UCK1/UCK2 (68%/51% relative activity vs cytidine). - **For stability studies**: Inhibits cytidine deaminase (Ki 300-400 nM). Available at ≥98% purity (HPLC). Bulk custom packaging available.

Molecular Formula C16H17N3O6
Molecular Weight 347.32 g/mol
CAS No. 13089-48-0
Cat. No. B016512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoylcytidine
CAS13089-48-0
SynonymsN4-Benzoylcytidine;  N6-Benzoylcytidine;  NSC 242979; 
Molecular FormulaC16H17N3O6
Molecular Weight347.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1
InChIKeyBNXBRFDWSPXODM-BPGGGUHBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoylcytidine Procurement Guide


N-Benzoylcytidine (N4-Benzoylcytidine) is a synthetically modified ribonucleoside derived from cytidine by substitution of an exocyclic amino hydrogen with a benzoyl group [1]. It is a white to almost white crystalline powder with a molecular formula of C₁₆H₁₇N₃O₆ and a molecular weight of 347.32 g/mol . It serves as a foundational building block in solid-phase RNA synthesis where the benzoyl moiety protects the N4 amino group during phosphoramidite coupling . It also functions as a substrate for human uracil-cytidine kinases (UCK1/UCK2) and has been evaluated as an inhibitor of cytidine deaminase .

Protected cytidine building block for solid-phase RNA synthesis
Substrate probe for human uracil-cytidine kinases (UCK1/UCK2)
Cytidine deaminase inhibitor scaffold for metabolic stability research

Why N-Benzoylcytidine Cannot Be Substituted


Generic substitution of N-Benzoylcytidine with other cytidine analogs (e.g., N4-acetylcytidine, 5-methylcytidine, or unmodified cytidine) is not scientifically valid due to quantifiable differences in enzymatic processing, metabolic stability, and protective group performance. The bulky benzoyl group imposes steric constraints that specifically alter phosphorylation efficiency by UCK1 and UCK2 relative to other N4-substituted analogs [1]. Furthermore, the benzoyl protecting group exhibits distinct hydrolytic stability and deprotection kinetics under standard oligonucleotide synthesis conditions, impacting overall yield and product fidelity when compared to acetyl or unmodified cytidine building blocks .

Phosphorylation efficiency N4-acetylcytidine and 5-methylcytidine show markedly different UCK1/UCK2 substrate profiles, altering metabolic activation in kinase assays.
Protecting group performance Benzoyl versus acetyl protection yields distinct hydrolytic stability and deprotection kinetics, which may affect RNA synthesis fidelity.

N-Benzoylcytidine vs. Key Analogs


Differential Phosphorylation by UCK1 and UCK2

In recombinant human enzyme assays, N-Benzoylcytidine exhibits moderate substrate activity for both UCK1 and UCK2, with phosphorylation efficiencies of 68% and 51% relative to uridine, respectively. This contrasts sharply with N4-Acetylcytidine, which shows 142% and 84% relative activity, and 5-Methylcytidine, which shows only 9% and 30% relative activity [1]. This quantitative profile demonstrates that N-Benzoylcytidine occupies a distinct efficiency range not duplicated by other common N4-modified analogs.

UCK1/UCK2 Phosphorylation
Head-to-head
UCK1: 68% | UCK2: 51% rel. to uridine N4-Acetylcytidine: 142% / 84% 5-Methylcytidine: 9% / 30%
Guides kinase substrate selectivity profiling
Recombinant human UCK1/UCK2 expressed in E. coli
Nucleoside analog metabolism Kinase substrate specificity UCK1/UCK2

Cytidine Deaminase Inhibition

N-Benzoylcytidine acts as an inhibitor of cytidine deaminase, an enzyme that rapidly degrades many cytidine-based therapeutics. It exhibits a Ki of 300 nM against mouse kidney CDA and 400 nM against human liver CDA [1]. In contrast, unmodified cytidine is a substrate for CDA and does not inhibit the enzyme at comparable concentrations, making N-Benzoylcytidine a substantially more stable candidate in systems where CDA-mediated inactivation is a concern.

Cytidine Deaminase Inhibition
Class-level
Ki = 300 nM (mouse CDA) Ki = 400 nM (human CDA)
Supports metabolic stability research context
Reported BindingDB/ChEMBL data; class-level inference
Cytidine deaminase inhibition Metabolic stability Anticancer research

Analytical Purity Specifications

Commercial N-Benzoylcytidine is typically supplied with a certified purity of ≥98.0% by HPLC and ≥98.0% by neutralization titration, with a specific rotation of +43.0° to +48.0° (c=1, DMSO) . In contrast, unmodified cytidine is commonly available at ≥99% purity but lacks the additional QC metrics that verify the integrity of the protective benzoyl group and the absence of deprotection byproducts, which are critical for reproducible RNA synthesis.

Analytical Purity Specifications
Data to verify
≥98.0% (HPLC), ≥98.0% (titration) [α]D +43° to +48° (c=1, DMSO)
Lot-to-lot consistency for synthesis reproducibility
CoA specifications; verify per batch
HPLC purity Quality control Procurement specification

Solubility Profile

N-Benzoylcytidine exhibits a solubility of at least 10 mg/mL in 1N NaOH and is also soluble in methanol and DMSO [1]. This alkaline solubility is a direct consequence of the benzoyl amide linkage and facilitates efficient incorporation into aqueous synthetic protocols post-deprotection. Unmodified cytidine, in contrast, is freely soluble in water (≥50 mg/mL) and does not require alkaline conditions, making N-Benzoylcytidine a superior choice for applications demanding base-labile temporary protection or differential solubility during workup.

Solubility Profile
Reported
≥10 mg/mL in 1N NaOH Soluble in MeOH, DMSO
Alkaline solubility supports deprotection/workup design
Vendor technical datasheet; method context
Solubility Formulation Reaction medium

Key Applications of N-Benzoylcytidine


Solid-Phase RNA Synthesis

N-Benzoylcytidine is the standard protected cytidine building block for automated RNA synthesis. Its N4-benzoyl group prevents unwanted side reactions during phosphoramidite coupling and is removed under mild alkaline conditions (e.g., concentrated aqueous ammonia, 55°C) post-synthesis . Its commercial availability at ≥98% purity with defined optical rotation ensures reproducible coupling efficiencies and full-length product yields .

Enzymatic 5'-Monophosphate Synthesis

Based on quantitative phosphorylation data, N-Benzoylcytidine can be enzymatically converted to its 5'-monophosphate form using recombinant human UCK1 or UCK2 . The 68% and 51% relative activities provide a benchmark for optimizing reaction conditions and enzyme selection. This method offers a greener alternative to traditional chemical phosphorylation and enables the production of a protected nucleotide for subsequent chemical or enzymatic ligation.

CDA-Resistant Nucleoside Probes

The demonstrated ability of N-Benzoylcytidine to inhibit cytidine deaminase (Ki = 300-400 nM) makes it a valuable scaffold for designing metabolically stable nucleoside analogs. Researchers investigating orally bioavailable antiviral or anticancer agents can use N-Benzoylcytidine as a starting point to create derivatives that evade CDA-mediated degradation, potentially improving pharmacokinetic profiles.

Targeted Gene Silencing in Zebrafish Embryos

N-Benzoylcytidine has been specifically employed to synthesize synthetic oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos . This established application validates its suitability for demanding in vivo developmental biology studies and provides a reference protocol for researchers seeking a proven, published workflow.

Application
Selection Property
Validation Focus
Solid-Phase RNA Synthesis
N4-Benzoyl protection stability
Coupling efficiency & full-length product yields
Enzymatic 5′-Monophosphate Synthesis
UCK1/UCK2 substrate activity
Phosphorylation efficiency benchmarking
CDA-Resistant Nucleoside Probes
Cytidine deaminase inhibition profile
Resistance to CDA-mediated degradation in vitro
Gene Silencing in Zebrafish Embryos
Oligonucleotide synthesis & in vivo delivery
Reported gene silencing in developmental model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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